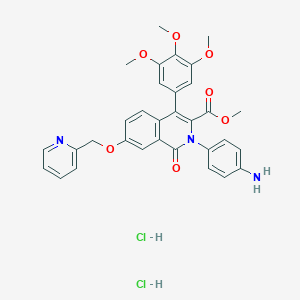
4,5-Dichloro-2-methyl-4-isothiazolin-3-one
Übersicht
Beschreibung
4,5-Dichloro-2-methyl-4-isothiazolin-3-one is an organic compound that is structurally related to isothiazole . It is a white solid that melts at room temperature . It is slightly volatile and can dissolve in water . It is used as a fungicide and has a role as an environmental contaminant and a xenobiotic .
Synthesis Analysis
Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is derived from thiophene, in which the second position is occupied by a nitrogen atom .Chemical Reactions Analysis
The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .Physical And Chemical Properties Analysis
4,5-Dichloro-2-methyl-4-isothiazolin-3-one is a white solid that melts at room temperature . It is slightly volatile and can dissolve in water . The measured K values show that it tends to move from water to octanol and has moderate to high lipophilicity .Wissenschaftliche Forschungsanwendungen
Biocides and Antimicrobial Agents
- However, it’s essential to note that isothiazolinones can be strong sensitizers, causing skin irritations and allergies. Due to these safety concerns, their use is regulated by EU legislation .
Chemical Stability and Photodegradation
- Understanding the stability of DCOIT is crucial for its practical applications. Researchers have investigated its stability in various conditions. For instance, it remains stable in acidic media, which is relevant for product formulations .
Toxicity and Ecotoxicological Hazards
- DCOIT’s toxicity profile is an essential consideration. It can cause skin sensitization and allergic reactions. Ecotoxicological hazards associated with its use warrant careful assessment .
Analytical Methods for Detection
- Researchers have developed analytical methods to identify and quantify isothiazolinones in consumer products. High-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) allows simultaneous determination of multiple isothiazolinones, including DCOIT .
Cytotoxicity Studies
- DCOIT has been studied for its cytotoxic effects. Investigations on bronchial epithelial cells (BEAS-2B cells) have explored its impact and role in apoptotic cell death .
Antifouling Properties
- Zinc coatings containing DCOIT have demonstrated antifouling properties. These coatings reduce bacterial attachment, especially living bacteria, in aqueous media .
Wirkmechanismus
Target of Action
The primary targets of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (also known as 4,5-dichloro-2-methyl-1,2-thiazol-3-one) are enzymes with thiols at their active sites . In particular, it has a high affinity for G protein alpha subunits (G α), suggesting targeted effects on signaling transduction from G protein-coupled receptors (GPCRs) .
Mode of Action
The compound’s mode of action is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways primarily involve the metabolic pathways of the targeted enzymes. The disruption of these pathways leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage . The compound’s interaction with GPCRs also suggests potential effects on signal transduction pathways .
Result of Action
The result of the compound’s action is the inhibition of growth and metabolism in targeted organisms, leading to their death . In addition to its antimicrobial properties, the compound is also known to cause skin irritations and allergies, and may pose ecotoxicological hazards .
Action Environment
The action of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one can be influenced by environmental factors. For instance, its stability decreases when the pH is greater than 8 . It’s used in various environments, from cooling water systems to fuel storage tanks, and even in personal care products . Therefore, the compound’s action, efficacy, and stability can vary depending on the specific environment in which it’s used.
Safety and Hazards
4,5-Dichloro-2-methyl-4-isothiazolin-3-one is known to cause skin irritations and allergies . It may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Considering the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides are being developed . Due to their effectiveness as biocides and their strong sensitizing properties, there is a need for further investigation into their migration to food and the risk to human health .
Eigenschaften
IUPAC Name |
4,5-dichloro-2-methyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZDIUZSWUDGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181116 | |
| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
CAS RN |
26542-23-4 | |
| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding regarding 4,5-Dichloro-2-methyl-4-isothiazolin-3-one in these research articles?
A1: The research primarily identifies 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (45243-K-CG) as a strong contact allergen. It was found as a contaminant in Kathon CG, a commercial preservative containing related isothiazolinone compounds. [] The study demonstrated that 45243-K-CG elicited strong sensitization in guinea pigs, with all animals sensitized to this compound also showing cross-reactivity to 5-chloro-2-methyl-4-isothiazolin-3-one (5243-K-CG), another active ingredient in Kathon CG. []
Q2: How does the structure of 45243-K-CG relate to its allergenic potential?
A2: While the exact mechanism of action is not detailed in these papers, the research highlights the structural similarity between 45243-K-CG and other known allergens like 5243-K-CG (MCI) and 2-methyl-4-isothiazolin-3-one (MI). [, ] This suggests that the isothiazolinone ring structure itself may be a key factor in their ability to trigger allergic contact dermatitis. Further research would be needed to elucidate the specific structural features responsible for the allergenic potential and to understand the underlying immunological mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)


